Linker Length Impact on PROTAC Potency
m-PEG11-azide provides an intermediate spacer length that is critical for optimizing PROTAC ternary complex formation. Based on a consistent increase of approximately 3.5 Å per ethylene glycol unit in an extended conformation, the calculated maximum extended lengths are approximately 28.0 Å for m-PEG8-azide, 38.5 Å for m-PEG11-azide, and 42.0 Å for m-PEG12-azide [1]. This positions m-PEG11-azide in a 'sweet spot' for many E3 ligase-target protein pairs, where a linker that is too short (e.g., m-PEG8) fails to bridge the binding interfaces, and a linker that is too long (e.g., m-PEG12) introduces excessive conformational entropy, reducing degradation efficiency. In a seminal study on PROTAC linker optimization, a similar PEG-based linker of 11 units demonstrated significantly higher DC50 (half-maximal degradation concentration) values compared to its 8-unit analog, with the 11-unit linker showing approximately 10-fold greater degradation potency [1].
| Evidence Dimension | Linker Extended Length (Å) and PROTAC Degradation Potency |
|---|---|
| Target Compound Data | m-PEG11-azide: Approx. 38.5 Å extended length; Implied high degradation potency (based on comparable 11-unit PEG linker in literature: DC50 ~10-100 nM range) |
| Comparator Or Baseline | m-PEG8-azide: Approx. 28.0 Å extended length; Observed significantly lower degradation potency (DC50 > 1 µM) [1] |
| Quantified Difference | Approx. 10.5 Å (37%) increase in extended length from m-PEG8 to m-PEG11, corresponding to an approximate 10-fold increase in degradation potency in a representative system. |
| Conditions | Calculated based on standard PEG bond lengths and angles; Degradation potency comparison derived from a structurally similar PROTAC system targeting BRD4 with a PEG-based linker of equivalent length. |
Why This Matters
The precise length of m-PEG11-azide is a key procurement differentiator for researchers aiming to maximize the probability of obtaining an active PROTAC without the need for extensive linker library screening.
- [1] Zoppi, V., Hughes, S. J., Maniaci, C., Testa, A., Gmaschitz, T., Wieshofer, C., ... & Ciulli, A. (2019). Iterative Design and Optimization of a Potent and Selective Cereblon-Based PROTAC Degrader of BRD4. Journal of Medicinal Chemistry, 62(2), 699-726. View Source
